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molecular formula C6H9BrO4 B8403416 Dimethyl 2-bromo-2-methylmalonate

Dimethyl 2-bromo-2-methylmalonate

Cat. No. B8403416
M. Wt: 225.04 g/mol
InChI Key: YQTLPVHRPGZEJE-UHFFFAOYSA-N
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Patent
US05132475

Procedure details

A solution of 3.25 g tetrabromomethane (10 mmol), 1.46 g dimethyl methylmalonate (10 mmol), and 100 mg tetra-n-butylammonium fluoride trihydrate (0.316 mmol) in 5 mL tetrahydrofuran (THF) was stirred for 10 min at 24° C. Gas chromatographic analysis of the resulting mixture showed that it contained 87% yield of both dimethyl α-bromo-α-methylmalonate (1.97 g) and bromoform (2.2 g).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]C(Br)(Br)Br.[CH3:6][CH:7]([C:12]([O:14][CH3:15])=[O:13])[C:8]([O:10][CH3:11])=[O:9].C(Br)(Br)Br>O1CCCC1.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:7]([CH3:6])([C:12]([O:14][CH3:15])=[O:13])[C:8]([O:10][CH3:11])=[O:9] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
1.46 g
Type
reactant
Smiles
CC(C(=O)OC)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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